molecular formula C6H6N4OS2 B11253440 4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-

4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-

Cat. No.: B11253440
M. Wt: 214.3 g/mol
InChI Key: UNDPOGUFVVWPLG-UHFFFAOYSA-N
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Description

3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a heterocyclic compound that belongs to the class of thiadiazoles and triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE typically involves the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with ethyl cyanoacetate. This reaction is followed by treatment with hydrazine hydrate to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiadiazole or triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H6N4OS2

Molecular Weight

214.3 g/mol

IUPAC Name

3-methyl-7-methylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C6H6N4OS2/c1-3-4(11)10-5(8-7-3)13-6(9-10)12-2/h1-2H3

InChI Key

UNDPOGUFVVWPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SC

Origin of Product

United States

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